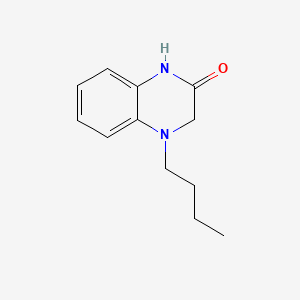

2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-

Description

The compound "2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-" is a derivative of 2-quinoxalinone (CAS 1196-57-2), a bicyclic heterocycle with a fused benzene and pyrazinone ring. Key properties of 2-quinoxalinone include:

- Molecular formula: C₈H₆N₂O

- Molecular weight: 146.15 g/mol

- Melting point: 271–272°C (white crystalline solid)

- Synonyms: Quinoxalin-2-one, 2-hydroxyquinoxaline, or 1,2-dihydroquinoxalin-2-one .

2-Quinoxalinone serves as a precursor in organic synthesis, particularly in Pd-catalyzed Sonogashira coupling reactions with terminal alkynes (e.g., 1-octyne) via C–OH bond activation using PyBrOP . Its applications extend to pharmaceutical intermediates and agrochemicals, such as pesticide synthesis .

Properties

CAS No. |

73855-48-8 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-butyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-2-3-8-14-9-12(15)13-10-6-4-5-7-11(10)14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |

InChI Key |

USXZKHNVHVJGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diamines with Glyoxal or Oxalyl Derivatives

A common route to tetrahydroquinoxalinones involves the cyclization of 1,2-diamino compounds with glyoxal or oxalyl derivatives. For 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-, the starting material often includes a 1,2-diamino-substituted butyl derivative, which upon reaction with glyoxal or oxalyl chloride undergoes ring closure to form the quinoxalinone core with tetrahydro substitution.

- The cyclization is typically performed in protic solvents such as water-miscible alcohols (e.g., isopropanol-water mixtures) at controlled temperatures (0 to 150 °C).

- Catalysts such as palladium on carbon may be used in hydrogenation steps if reduction is required to achieve the tetrahydro structure.

Acylation and Functional Group Modification

Post-cyclization, the compound can be further modified by acylation to introduce specific substituents like the butyl group at the 4-position. For example, acyl chlorides such as trimethylacetyl chloride have been used to acylate tetrahydroquinoxaline intermediates under basic conditions (e.g., using triethylamine or diisopropylethylamine) in solvents like acetonitrile at elevated temperatures (80 °C) over several hours to days, yielding substituted products in moderate to high yields (48-87%).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of quinoxalinone derivatives, reducing reaction times drastically while maintaining or improving yields. This method is compatible with the preparation of tetrahydroquinoxalinones, including substituted variants, by promoting efficient cyclization and functionalization steps.

Detailed Research Outcomes and Data

Example Synthesis and Characterization Data (Adapted from Literature)

| Compound | Starting Material | Reagents & Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydropyrazino[2,3-g]quinoxaline (Intermediate) | 1,2-diamino butyl derivative | Glyoxal in isopropanol-water, 0-15 °C | 96 | 232 | ^1H NMR: δ 2.37 (s, 6H), 4.05 (s, 4H) |

| 1,4-Bis(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydropyrazino[2,3-g]quinoxaline | Above intermediate | Trimethylacetyl chloride, DIPEA, acetonitrile, 80 °C, 3 days | 87 | 232 | ^1H NMR: δ 1.24 (s, 18H), 4.03 (s, 4H) |

| 1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydropyrazino[2,3-g]quinoxaline | Above intermediate | Trimethylacetyl chloride, triethylamine, acetonitrile, 80 °C, 12 h | 48 | - | ^1H NMR: δ 1.38 (s, 9H), 3.67 (t, J=5.1 Hz) |

Note: Although these examples describe pyrazinoquinoxaline derivatives, the synthetic strategies and conditions are analogous and adaptable to 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-.

Summary of Preparation Strategy

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1,2-diamino butyl intermediate | Reaction of diamines with glyoxal or oxalyl chloride in protic solvent at 0-15 °C | Formation of tetrahydroquinoxalinone core |

| 2 | Acylation of tetrahydroquinoxalinone | Acyl chloride (e.g., trimethylacetyl chloride), base (DIPEA or triethylamine), acetonitrile, 80 °C, 12-72 h | Introduction of butyl or other alkyl substituents |

| 3 | Purification | Column chromatography on silica gel using solvent mixtures | Isolation of pure substituted quinoxalinone |

| 4 | Characterization | Melting point, NMR (^1H, ^13C), HRMS | Confirmation of structure and purity |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group at position 2 undergoes nucleophilic addition with amines and alcohols. For example:

-

Amine addition : Reaction with primary amines forms Schiff bases under mild acidic conditions (e.g., glacial acetic acid at 120°C) .

-

Alcohol addition : Secondary alcohols participate in borrowing hydrogen (BH) reactions, enabling C–N bond formation without external reductants .

Key conditions :

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 1° Amines | Acetic acid | 120°C | 70–85 |

| 2° Alcohols | Mn(I) complex | 120°C | 72–93 |

Cyclization Reactions

The tetrahydroquinoxaline scaffold facilitates intramolecular cyclization:

-

Pictet-Spengler annulation : Reacts with aldehydes or ketones to form pyrrolo[1,2-a]quinoxalines via imine intermediates .

-

Oxidative coupling : Di-t-butyl peroxide and Fe catalysts enable oxidative coupling with methyl arenes, generating fused heterocycles .

Example reaction :

Alkylation and Acylation

-

N-Alkylation : The secondary amine at position 1 reacts with alkyl halides or sulfonyl chlorides in DCM with triethylamine (TEA), yielding N-substituted derivatives .

-

Sulfonamide formation : Treatment with aryl sulfonyl chlorides produces sulfonamide-linked analogs, enhancing biological activity .

Notable products :

-

N-(4-Hydroxybenzylidene) derivatives : Synthesized in 79% yield via condensation with 4-hydroxybenzaldehyde .

-

Sulfonamide inhibitors : Exhibit tubulin polymerization inhibition (IC50: 0.8–3.2 μM) .

Oxidation and Reduction

-

Oxidation : The tetrahydro ring undergoes dehydrogenation to form aromatic quinoxalines using Mn-based catalysts .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the quinoxalinone ring, yielding fully reduced analogs .

Reaction outcomes :

| Starting Material | Conditions | Product |

|---|---|---|

| 2-Quinoxalinone derivative | Mn(I), 140°C, KOᵗBu | 2-Phenylquinoline |

| 2-Quinoxalinone derivative | H2 (4 bar), Pd/C | Tetrahydroquinoline |

Functional Group Transformations

-

Hydrazide formation : Reacts with hydrazine to form sulfonohydrazides, which further condense with carbonyl compounds .

-

Bioisosteric replacement : The amide group is replaced with sulfonamide moieties to improve pharmacokinetic properties .

Synthetic utility :

-

Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 6 min at 190°C) .

-

Solvent-free protocols achieve yields >80% for cyclized products .

Mechanistic Insights

Scientific Research Applications

2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Exhibits biological activities such as antiviral, antibacterial, and anticancer properties.

Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of agrochemicals, such as fungicides, herbicides, and insecticides.

Mechanism of Action

The mechanism of action of 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit enzymes like HIV reverse transcriptase, making them potential antiviral agents . Additionally, their ability to interact with bacterial cell walls and disrupt cellular processes contributes to their antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-quinoxalinone with structurally related heterocycles:

Key Research Findings

Sonogashira Coupling: 2-Quinoxalinone undergoes efficient Pd-catalyzed alkynylation with terminal alkynes, a reaction less explored in quinazolinones due to differences in tautomerization .

Thermal Stability: The high melting point of 2-quinoxalinone (271–272°C) surpasses many quinazolinone derivatives (typically 150–250°C), suggesting superior crystallinity .

Biological Activity

2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Research has indicated potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

Molecular Formula: C11H14N2O

Molecular Weight: 190.25 g/mol

CAS Number:

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydroquinoxaline derivatives. For instance, compounds structurally similar to 2-Quinoxalinone have shown significant antiproliferative effects against several cancer cell lines. A notable study demonstrated that N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives exhibited potent inhibitory activity against HeLa and K562 cell lines with IC50 values as low as 0.071 μM .

The mechanism of action for these compounds often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics can induce apoptosis in cancer cells . The binding mode at the colchicine site on tubulin has been explored through molecular docking studies, indicating a strong interaction between these compounds and the target site .

Antimicrobial Properties

In addition to anticancer activity, 2-Quinoxalinone derivatives have also been investigated for their antimicrobial properties. Studies have reported that certain quinoxaline derivatives exhibit significant antibacterial and antifungal activities against various strains . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the quinoxaline ring can enhance biological efficacy.

Case Studies

- Antiproliferative Activity : A series of synthesized tetrahydroquinoxaline derivatives were evaluated for their antiproliferative effects. Compound I-7 demonstrated excellent activity across multiple cancer cell lines and was found to inhibit tubulin polymerization effectively .

- Antimicrobial Evaluation : A recent investigation into quinoxazoline derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced efficacy against resistant strains .

Data Table: Biological Activity Summary

Q & A

Q. What safety protocols should be followed when handling 2-quinoxalinone derivatives in laboratory settings?

Methodological Answer:

- Hazard Identification : Prioritize GHS classifications for acute toxicity (oral, dermal) and eye/skin irritation .

- PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ NIOSH-approved P95 filters for low exposure or OV/AG/P99 respirators for higher concentrations .

- Ventilation : Ensure fume hoods or local exhaust systems to maintain airborne levels below occupational exposure limits .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water jets to prevent dispersion .

Q. What synthetic routes are applicable for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, and how can they be adapted for 4-butyl substitution?

Methodological Answer:

- Core Synthesis : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, as demonstrated for quinoline derivatives in .

- 4-Butyl Substitution : Adapt methods from tetrahydroquinoline syntheses (e.g., hydrogenation of quinoline precursors) and introduce the butyl group via alkylation or Grignard reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing 2-quinoxalinone derivatives?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify substitution patterns and stereochemistry (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) .

- Functional Groups : FT-IR to identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of quinoxalinone derivatives be resolved?

Methodological Answer:

- Data Triangulation : Compare cytotoxicity assays (e.g., MTT vs. ATP-based viability tests) across studies to identify methodological biases .

- Dose-Response Analysis : Validate EC values using standardized cell lines (e.g., HeLa, MCF-7) and replicate under controlled conditions (pH, serum concentration) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies and assess heterogeneity .

Q. What computational strategies predict the interaction of 4-butyl-2-quinoxalinone with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., topoisomerase II) or receptors. Reference grid parameters from ’s quinoxaline-triazole hybrids .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2 Å) and identify key binding residues.

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area (PSA), and H-bond donors to optimize activity .

Q. How does the stability of 2-quinoxalinone derivatives vary under different storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and DSC for phase transitions .

- Light Sensitivity : Store samples in amber vials and monitor degradation via HPLC under UV/visible light exposure .

- pH-Dependent Reactivity : Test solubility and stability in buffers (pH 2–12) to identify optimal conditions for biological assays .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.